![molecular formula C20H27N3O2S B2450759 Cyclohexyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-95-4](/img/structure/B2450759.png)
Cyclohexyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Anti-mycobacterial Chemotypes
Cyclohexyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its structural variants have been identified as promising anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) demonstrated that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds exhibit potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with several compounds showing low cytotoxicity and effective minimum inhibitory concentrations (MICs) in the low μM range (Pancholia et al., 2016).
Antimicrobial Activity
Further research into similar compounds has highlighted their antimicrobial properties. Mhaske et al. (2014) synthesized derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, which showed moderate to good antimicrobial activity (Mhaske et al., 2014).
Anticancer and Antituberculosis Studies
Compounds related to this compound have also been investigated for their anticancer and antituberculosis properties. Mallikarjuna et al. (2014) synthesized cyclopropyl derivatives and found that some compounds exhibited significant antituberculosis and anticancer activities (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibition
Research into the derivatives of this compound has also explored their potential in inhibiting tubulin polymerization, a key process in cell division. Manasa et al. (2020) designed and synthesized derivatives that exhibited cytotoxic activity and inhibited tubulin polymerization, suggesting potential in cancer treatment (Manasa et al., 2020).
Electrochemical Synthesis and Applications
The electrochemical properties and applications of related compounds have been a subject of study as well. Amani et al. (2012) conducted electrochemical syntheses involving the oxidation of related compounds, demonstrating potential applications in chemical synthesis (Amani et al., 2012).
Corrosion Inhibition
Investigations into piperazine derivatives also include their use in corrosion inhibition. Singaravelu et al. (2022) studied the efficacy of a novel organic compound as an inhibitor for the prevention of mild steel corrosion, indicating potential industrial applications (Singaravelu et al., 2022).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown significant activity againstMycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
Benzothiazole derivatives have been found to have potent anti-tubercular activity . This suggests that the compound may affect pathways related to the survival and replication of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.
properties
IUPAC Name |
cyclohexyl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-16-9-6-10-17-18(16)21-20(26-17)23-13-11-22(12-14-23)19(24)15-7-4-3-5-8-15/h6,9-10,15H,2-5,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUKWNIXBMFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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